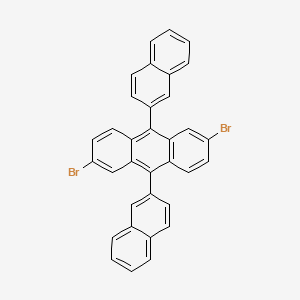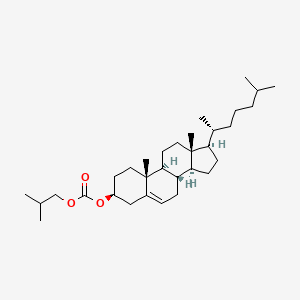
Cholesterol Isobutyl Carbonate
Descripción general
Descripción
Cholesterol Isobutyl Carbonate (CIC) is a synthetic compound composed of cholesterol, an essential lipid for human health, and isobutyl carbonate, an organic compound. CIC is used in a wide range of applications, including the synthesis of pharmaceuticals, biocatalysis and drug delivery. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
-
- Cholesterol-based compounds are used in the synthesis of self-assembling liquid crystalline polymers .
- These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .
- The methods of application or experimental procedures involve directing ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- The outcomes of these applications are self-assembled structures with potential uses in various fields .
-
- Cholesterol-based compounds have applications ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .
- These compounds are synthesized to obtain new cholesterol derivatives or conjugates .
- The methods of application or experimental procedures involve the use of these compounds in drug delivery systems or bioimaging .
- The outcomes of these applications are new cholesterol-based derivatives with anticancer, antimicrobial, and antioxidant properties .
-
- Cholesterol-based compounds are used in the field of optoelectronics .
- These compounds are used in the synthesis of self-assembling liquid crystalline polymers .
- The methods of application or experimental procedures involve directing ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- The outcomes of these applications are self-assembled structures with potential uses in various fields .
-
- Cholesterol-based compounds are used in the field of biomaterials .
- These compounds are used in the synthesis of self-assembling liquid crystalline polymers .
- The methods of application or experimental procedures involve directing ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- The outcomes of these applications are self-assembled structures with potential uses in various fields .
-
- Cholesterol-based compounds are used in the field of liquid crystals .
- These compounds are used in the synthesis of self-assembling liquid crystalline polymers .
- The methods of application or experimental procedures involve directing ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- The outcomes of these applications are self-assembled structures with potential uses in various fields .
-
- Cholesterol-based compounds are used in the field of gelators .
- These compounds are used in the synthesis of self-assembling liquid crystalline polymers .
- The methods of application or experimental procedures involve directing ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- The outcomes of these applications are self-assembled structures with potential uses in various fields .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAUAMDEFOJPCS-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624505 | |
| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Isobutyl Carbonate | |
CAS RN |
77546-35-1 | |
| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



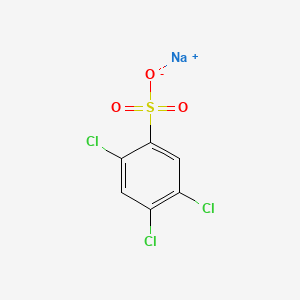
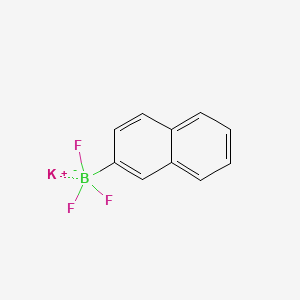
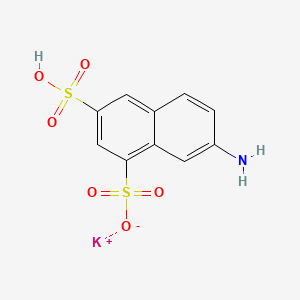
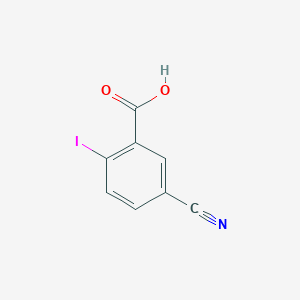
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
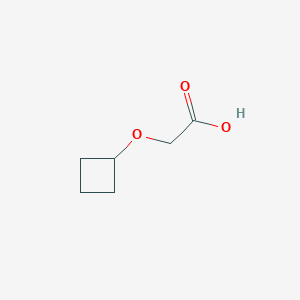
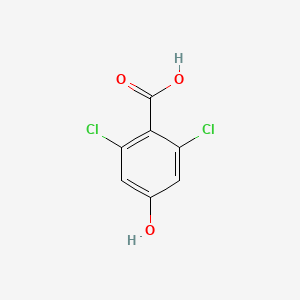
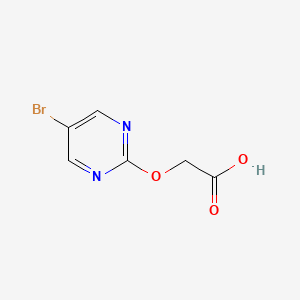
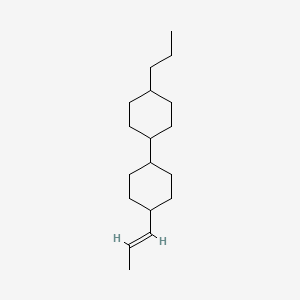
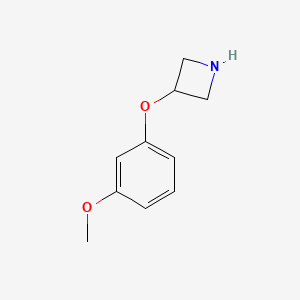
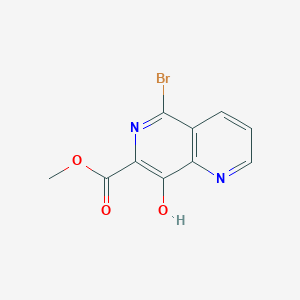
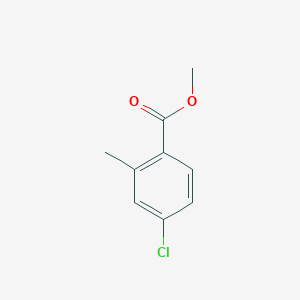
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
